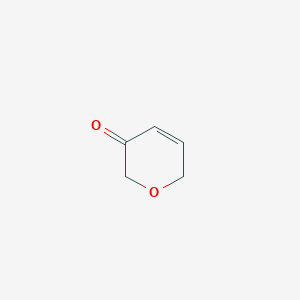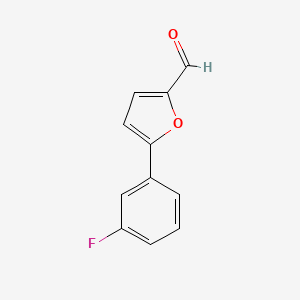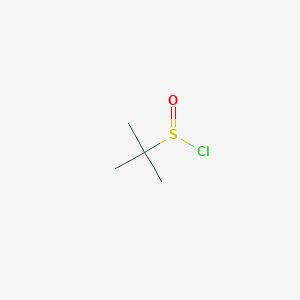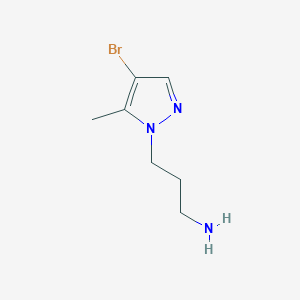
3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine, also known as 4-Bromo-5-methylpyrazole, is an organic compound belonging to the class of pyrazoles. It is a colorless solid with a molecular formula of C5H7BrN2. This compound has a wide range of applications in the field of scientific research, with its unique properties allowing for a variety of experiments.
Applications De Recherche Scientifique
Photoreactions and Proton Transfer Studies
Studies on compounds related to 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine have shown that they can exhibit interesting photoreactions. For instance, pyrazolyl derivatives like 2-(1H-pyrazol-5-yl)pyridine and its derivatives have demonstrated the capability for three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes are associated with the appearance of dual luminescence and a bimodal irreversible kinetic coupling of two fluorescence bands (Vetokhina et al., 2012).
Antimicrobial Applications
Pyrazole derivatives, such as those synthesized from bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones, have been tested for their in vitro antibacterial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, suggesting potential applications in antimicrobial therapy (Pundeer et al., 2013).
Synthesis of Pyrazolyltriazole and Dihydropyrazolylthiazole Derivatives
The synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives has been explored, with the products exhibiting good antimicrobial activities against tested microorganisms. This demonstrates the potential of pyrazole-based compounds in developing new antimicrobial agents (Abdel-Wahab et al., 2017).
Propriétés
IUPAC Name |
3-(4-bromo-5-methylpyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-6-7(8)5-10-11(6)4-2-3-9/h5H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSWMSBYRUZRIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

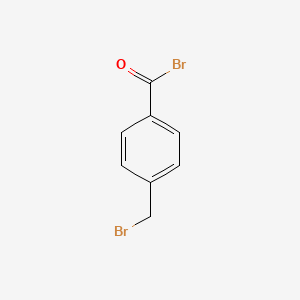
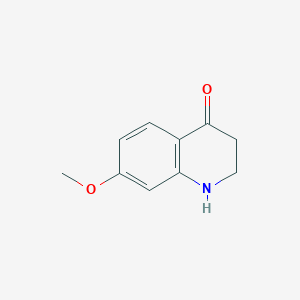
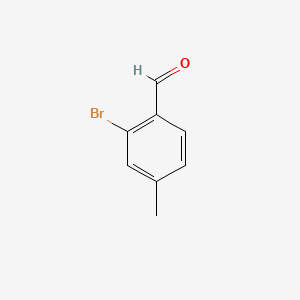
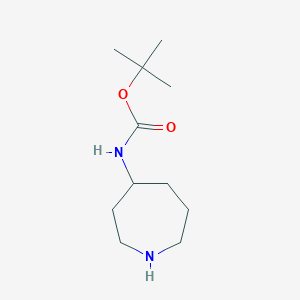
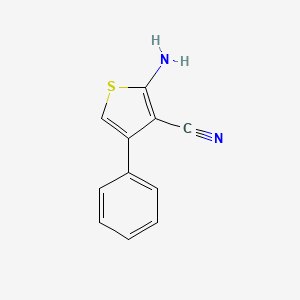
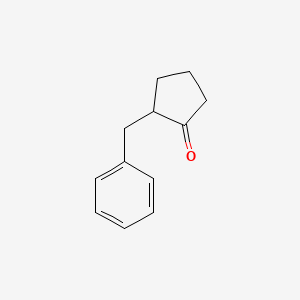

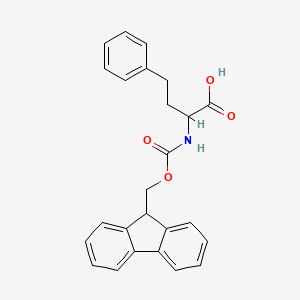
![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)
